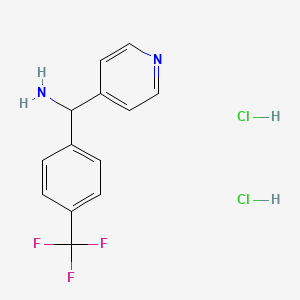
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is a chemical compound characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl group, and an amine group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Pyridine Core: The pyridine ring can be synthesized through various methods, such as the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction.
Introduction of the Amine Group: The amine group can be introduced through reductive amination, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions and purification processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Pyridine N-oxides, hydroxylated pyridines.
Reduction Products: Reduced amines, hydroxylamines.
Substitution Products: Halogenated pyridines, alkylated phenyl groups.
科学研究应用
Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.
Biology: The compound may serve as a ligand for biological receptors or enzymes, aiding in the study of biological processes.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism by which Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism of action would depend on the specific application and context in which the compound is used.
相似化合物的比较
Trifluoromethylpyridine: Similar in structure but lacks the phenyl and amine groups.
Pyridin-4-ylmethanamine: Similar pyridine core but without the trifluoromethyl group.
4-(Trifluoromethyl)aniline: Similar phenyl group but lacks the pyridine core.
Uniqueness: Pyridin-4-yl(4-(trifluoromethyl)phenyl)methanamine dihydrochloride is unique due to the combination of the pyridine ring, trifluoromethyl group, and amine group, which provides distinct chemical and biological properties compared to similar compounds.
属性
IUPAC Name |
pyridin-4-yl-[4-(trifluoromethyl)phenyl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2.2ClH/c14-13(15,16)11-3-1-9(2-4-11)12(17)10-5-7-18-8-6-10;;/h1-8,12H,17H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUDZNACCGIKQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=NC=C2)N)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














